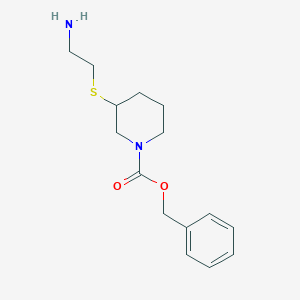

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Description

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with an amino-ethylsulfanyl group and a benzyl ester moiety

Properties

IUPAC Name |

benzyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c16-8-10-20-14-7-4-9-17(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKWSJVUVSQBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-aminoethanethiol.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

This reaction is critical for modifying the compound’s solubility and stability in biological systems.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen acts as a nucleophile, enabling substitution reactions with electrophiles such as alkyl halides or acylating agents:

This reactivity is exploited in medicinal chemistry to enhance target binding affinity .

Condensation Reactions of the Amino Group

The primary amine in the 2-amino-ethylsulfanyl substituent participates in condensation reactions (e.g., with carbonyl compounds), forming imines or amides:

This reactivity is pivotal for developing derivatives with tailored biological activity.

Redox Reactions Involving Sulfur

The thioether (-S-) group undergoes oxidation to sulfoxides or sulfones, or reduction to sulfhydryl (-SH) groups:

These transformations influence the compound’s electronic properties and bioavailability.

Structural and Mechanistic Insights

Research highlights stereochemical and functional group effects on reactivity:

| Feature | Impact on Reactivity |

|---|---|

| (R)-configuration | Steric hindrance reduces nucleophilic substitution rate |

| Benzyl ester | Enhances lipophilicity; stabilizes carboxylic acid |

| Sulfur atom | Facilitates redox reactions; alters electron density |

Modifications such as replacing the amino group with hydroxyl (as in 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester) significantly alter reactivity profiles.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 3-(2-amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester, exhibit promising anticancer activities. For instance, a study highlighted the compound's potential through a three-component 1,3-dipolar cycloaddition reaction, resulting in products that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The structural characteristics of the compound, particularly its spirocyclic nature, are believed to enhance its interaction with protein binding sites, thereby improving its efficacy in cancer treatment.

Alzheimer’s Disease Therapy

The compound has also been investigated for its effects on neurodegenerative diseases such as Alzheimer’s. Research indicates that derivatives of piperidine can inhibit key enzymes associated with the disease, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This inhibition is crucial for improving cholinergic function in patients with Alzheimer’s. Furthermore, studies have shown that modifications to the piperidine structure can lead to improved brain exposure and dual inhibition properties, making these compounds viable candidates for multi-targeted approaches in Alzheimer's treatment .

Synthetic Routes

The synthesis of 3-(2-amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves various chemical reactions such as amination and esterification processes. These methods are crucial for modifying the piperidine core to enhance biological activity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that specific modifications to the piperidine structure can significantly influence the biological activity of the resulting compounds. For example, introducing different substituents at various positions on the piperidine ring can alter enzyme inhibition potency and selectivity . Such studies are essential for optimizing compounds for therapeutic use.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can form hydrogen bonds or electrostatic interactions with the target, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

2-Aminoethylsulfanyl derivatives: Compounds with similar amino-ethylsulfanyl groups but different core structures.

Piperidine derivatives: Compounds with various substituents on the piperidine ring.

Benzyl esters: Compounds with benzyl ester groups attached to different core structures.

Uniqueness

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the amino-ethylsulfanyl group and the benzyl ester moiety allows for diverse chemical modifications and applications.

Biological Activity

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amino-ethylsulfanylmethyl group, and a benzyl ester moiety. This unique structure allows for various interactions within biological systems, making it an important subject of investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C₁₃H₁₈N₂O₂S, with a predicted boiling point of approximately 451.8 °C and a density of 1.19 g/cm³. The pKa value is estimated to be around 8.99, indicating its acidic properties in biological environments .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino-ethylsulfanylmethyl group enhances its binding affinity and specificity, potentially influencing several biochemical pathways .

Biological Activities

Research has identified several key biological activities associated with 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). It has been shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .

- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is ongoing research into its potential applications in treating neurological disorders .

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound. For instance:

- Synthesis Methods : Various synthetic routes have been developed to obtain this compound, often involving multi-step organic reactions that enhance yield and purity.

- Cellular Studies : In vitro studies have shown that compounds similar to 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can significantly affect cell morphology and induce apoptosis in cancer cells at specific concentrations .

- Molecular Modeling : Computational studies have been utilized to predict the binding affinities of this compound with target proteins, providing insights into its potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester | Piperidine ring, benzyl ester | Anticancer, enzyme inhibition |

| 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine ring, tert-butyl ester | Potentially different pharmacological profiles |

| 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester | Benzyl ester instead of tert-butyl | May exhibit different bioactivity based on sulfur substitution |

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

- Breast Cancer Study : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing significant apoptosis induction and enhanced caspase activity at concentrations as low as 1 µM .

- Neurodegenerative Disease Research : Investigations into the neuroprotective properties suggest that this compound could be beneficial in models of neurodegeneration, although further research is needed to confirm these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.